Product packaging for Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF(Cat. No.:)

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF

Cat. No.: B10848231
M. Wt: 1648.0 g/mol
InChI Key: GIGRDXKZXVSPEN-OFTQGXSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF is a synthetic analogue of Somatostatin-14 (SRIF), designed for advanced research into somatostatin receptor (SSTR) function. This compound is part of a class of peptides engineered to achieve high receptor selectivity, with particular research interest in its binding affinity for the somatostatin receptor type 4 (SSTR4) . A closely related compound with a similar structure has been reported to have an IC50 value of 418 nM at the SSTR4 receptor . As a receptor agonist, its primary mechanism of action involves binding to SSTRs, which are G-protein coupled receptors, and inhibiting the production of intracellular cyclic AMP (cAMP), thereby modulating key cellular signaling pathways . This makes it a valuable tool for investigating the physiological roles of SSTRs in neurobiology, endocrinology, and oncology research, especially in studies aimed at understanding receptor-specific effects . The product is offered with high purity and should be stored desiccated at -20°C to ensure long-term stability. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C83H106N16O16S2 B10848231 Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF

Properties

Molecular Formula

C83H106N16O16S2

Molecular Weight

1648.0 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-31-(4-aminobutyl)-34-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxamide

InChI

InChI=1S/C83H106N16O16S2/c1-47(2)87-42-55-29-27-54(28-30-55)40-64-78(110)98-70(48(3)101)82(114)94-65(39-52-22-12-7-13-23-52)79(111)99-71(49(4)102)83(115)95-67(44-100)80(112)96-68(72(86)104)45-116-117-46-69(97-73(105)59(85)36-53-31-33-57(103)34-32-53)81(113)89-61(26-16-17-35-84)74(106)90-62(37-50-18-8-5-9-19-50)75(107)91-63(38-51-20-10-6-11-21-51)76(108)93-66(77(109)92-64)41-56-43-88-60-25-15-14-24-58(56)60/h5-15,18-25,27-34,43,47-49,59,61-71,87-88,100-103H,16-17,26,35-42,44-46,84-85H2,1-4H3,(H2,86,104)(H,89,113)(H,90,106)(H,91,107)(H,92,109)(H,93,108)(H,94,114)(H,95,115)(H,96,112)(H,97,105)(H,98,110)(H,99,111)/t48-,49-,59+,61-,62-,63+,64+,65+,66+,67+,68+,69-,70-,71-/m1/s1

InChI Key

GIGRDXKZXVSPEN-OFTQGXSVSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)[C@H](CC7=CC=C(C=C7)O)N)C(=O)N)CO)[C@@H](C)O)CC8=CC=CC=C8)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)N)C(=O)N)CO)C(C)O)CC8=CC=CC=C8)C(C)O

Origin of Product

United States

Rational Design and Synthetic Methodologies of Des Aa1,5 Tyr2,d Trp8,iamp9 Cbm Srif

Evolution of Somatostatin (B550006) Analogs for Receptor Selectivity

The therapeutic potential of native somatostatin is limited by its very short biological half-life of under three minutes. This spurred the development of synthetic analogs with improved stability and receptor subtype selectivity. pnas.orgmdpi.com The five known somatostatin receptor subtypes (SSTR1-5) mediate a wide range of physiological effects, making subtype-selective analogs crucial for targeted therapeutic applications. pnas.orgnih.gov

Historical Context of Peptide Scaffold Modifications

Early efforts to stabilize the somatostatin molecule focused on key structural modifications. It was discovered that the sequence of four amino acids, Phe7-Trp8-Lys9-Thr10, is essential for its biological activity. nih.gov A major breakthrough was the substitution of the naturally occurring L-tryptophan at position 8 with its D-isomer (D-Trp8). This change not only enhanced the peptide's stability but also increased its potency. nih.govnih.gov

Further modifications included reducing the size of the peptide ring and making other amino acid substitutions to create more stable and potent analogs like octreotide (B344500) and lanreotide. nih.govnih.gov These first-generation analogs, however, primarily target SSTR2, with lower affinity for other subtypes, driving the need for new compounds with different selectivity profiles. nih.govjci.org

Development of Predecessor SSTR1-Selective Ligands (e.g., des-AA1,2,5-[DTrp8,IAmp9]-SRIF, CH-275)

The quest for SSTR1-selective agonists led to the development of several key predecessor compounds. Among these were des-AA1,2,5-[DTrp8,IAmp9]-SRIF and CH-275, which demonstrated preferential binding to SSTR1.

des-AA1,2,5-[DTrp8,IAmp9]-SRIF was identified as a potent and selective ligand for SSTR1. Research showed that this analog inhibits the binding of radiolabeled SRIF to the cloned human SSTR1 with a high affinity of 1.8 nM, while not binding to other SSTR subtypes. nih.govcapes.gov.br This compound's design, involving deletions at positions 1, 2, and 5, and substitutions at positions 8 and 9, was a critical step toward isolating SSTR1 activity.

CH-275 is another peptide analog of somatostatin that shows a clear preference for SSTR1. medchemexpress.com It acts as a potent and selective agonist for SSTR1 with an IC50 of 30.9 nM. medchemexpress.commedkoo.com Its binding affinity for other human somatostatin receptors is significantly lower, demonstrating its value as a selective tool in research. medchemexpress.com

Binding Profile of Predecessor SSTR1-Selective Ligands
CompoundSSTR1 AffinitySSTR2 AffinitySSTR3 AffinitySSTR4 AffinitySSTR5 Affinity
des-AA1,2,5-[DTrp8,IAmp9]-SRIF1.8 nM (Ki)No BindingNo BindingNo BindingNo Binding
CH-27530.9 nM (IC50)>10 µM (IC50)345 nM (IC50)>1 µM (IC50)>10 µM (IC50)

Strategic Design Principles for Enhanced SSTR1 Affinity and Selectivity

The design of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF was a strategic evolution from its predecessors, incorporating specific modifications to further enhance its affinity and selectivity for SSTR1. This compound bound selectively and potently to SSTR1 with a dissociation constant (Kd) of 0.5 nM. nih.govcapes.gov.br

Impact of Amino Acid Deletions at Positions 1 and 5 (Des-AA1,5)

The deletion of amino acids at specific positions in the somatostatin backbone is a key strategy for altering receptor selectivity. The transition from the predecessor compound, which had deletions at positions 1, 2, and 5, to the final compound with deletions at only positions 1 and 5, was a critical design choice. nih.govcapes.gov.br This modification, combined with other substitutions, helps to constrain the peptide's conformation into a shape that is preferentially recognized by the SSTR1 binding pocket.

Critical Role of Substitutions at Position 2 (Tyr2)

The introduction of a tyrosine (Tyr) residue at position 2 was a deliberate modification to create the final, highly selective SSTR1 ligand. nih.gov The synthesis of various tyrosylated analogs of somatostatin has shown that substitutions at different positions can significantly alter biological potency. nih.gov In the case of this compound, the addition of Tyr2 was instrumental in achieving its high-affinity binding specifically to SSTR1, distinguishing it from its non-tyrosylated predecessor. nih.govcapes.gov.br

Significance of N-p-isopropyl-4-aminomethyl-L-phenylalanine at Position 9 (IAmp9)

The incorporation of non-canonical amino acids is a key strategy in modern peptide drug design to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability. nih.govcapes.gov.br The substitution of the native amino acid at position 9 of the SRIF analog with N-p-isopropyl-4-aminomethyl-L-phenylalanine (IAmp9) is a deliberate modification intended to confer specific advantageous properties to the molecule.

The rationale for this substitution is multifaceted:

Conformational Constraint: The bulky isopropyl group and the aminomethyl-phenyl side chain of IAmp9 introduce significant steric hindrance. This restriction can limit the conformational flexibility of the peptide backbone, locking it into a bioactive conformation that is favorable for receptor binding. nih.gov By reducing the number of accessible conformations, the entropic penalty of binding is lowered, potentially leading to higher receptor affinity and selectivity. nih.gov

Enhanced Receptor Interactions: The aromatic ring of the phenylalanine scaffold can participate in crucial π-π stacking or hydrophobic interactions within the binding pocket of the target somatostatin receptor (SSTR). The additional aminomethyl and isopropyl groups provide further points of interaction, potentially increasing the binding affinity and modifying the selectivity profile towards specific SSTR subtypes.

Increased Stability: The presence of this unnatural amino acid can render the peptide more resistant to enzymatic degradation by proteases. Peptidases often exhibit high specificity for natural L-amino acid sequences, and the introduction of a non-canonical residue at a potential cleavage site can significantly prolong the peptide's half-life in biological systems. nih.gov

The table below summarizes the potential contributions of the IAmp9 modification to the properties of the SRIF analog.

Property Effect of IAmp9 Substitution Rationale
Receptor Affinity Potentially IncreasedFavorable conformational constraint and additional interaction points.
Receptor Selectivity Potentially AlteredUnique side-chain structure may favor binding to specific SSTR subtypes.
Metabolic Stability Likely IncreasedSteric hindrance and unnatural structure may inhibit proteolytic degradation.
Conformation More RigidThe bulky side chain restricts the flexibility of the peptide backbone.

Contribution of the Cbm (Carbamoyl) Modification to Ligand Properties

The key contributions of the C-terminal carbamoyl (B1232498) modification include:

Neutralization of Charge: The native carboxylic acid at the C-terminus of a peptide is negatively charged at physiological pH. The conversion of this carboxyl group to a neutral amide (carbamoyl group) eliminates this charge. This charge neutralization can increase the peptide's hydrophobicity, which may enhance its ability to cross cell membranes and improve its pharmacokinetic profile. nih.gov

Increased Stability: The C-terminal amide bond is generally more resistant to cleavage by carboxypeptidases compared to the native carboxylic acid. This increased resistance to enzymatic degradation contributes to a longer circulating half-life of the peptide in vivo. nih.gov

Mimicking Native Peptides: Many naturally occurring peptide hormones and neurotransmitters are C-terminally amidated. Therefore, the addition of a carbamoyl group can make the synthetic analog more closely resemble the native, biologically active form of a peptide, potentially leading to improved receptor binding and efficacy. nih.gov

Altered Hydrogen Bonding: The amide group can participate in different hydrogen bonding interactions within the receptor binding pocket compared to a carboxylate group. This can lead to altered binding affinity and may influence the peptide's agonist or antagonist properties. nih.gov

The following table outlines the expected impact of the C-terminal carbamoyl modification on the properties of the SRIF analog.

Property Effect of Cbm Modification Rationale
Metabolic Stability IncreasedEnhanced resistance to carboxypeptidases.
Bioavailability Potentially ImprovedNeutralization of C-terminal charge can increase membrane permeability.
Receptor Binding Potentially AlteredMimics native amidated peptides and alters hydrogen bonding potential.
Overall Charge More NeutralElimination of the negative charge from the C-terminal carboxylate.

Chemical Synthesis Pathways and Approaches

The synthesis of a complex, modified peptide like this compound requires a robust and precise chemical strategy. Solid-phase peptide synthesis (SPPS) is the method of choice for the routine and efficient production of such peptides. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Techniques Employed

Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. ru.nl The general workflow for the synthesis of this modified SRIF analog would involve:

Resin Selection: A suitable resin, such as a Rink amide resin, would be chosen to generate the C-terminal carbamoyl (amide) group upon cleavage of the peptide from the solid support. nih.gov

Amino Acid Coupling: The peptide chain is assembled in a C-terminal to N-terminal direction. Each amino acid is introduced with its N-terminus protected (commonly with a fluorenylmethyloxycarbonyl, Fmoc, group) and its side chain protected, if necessary. The carboxyl group of the incoming amino acid is activated using coupling reagents (e.g., HBTU, HATU) to facilitate the formation of a peptide bond with the deprotected N-terminus of the resin-bound peptide.

Deprotection: After each coupling step, the N-terminal Fmoc protecting group is removed with a mild base (e.g., piperidine (B6355638) in DMF) to allow for the next amino acid to be coupled.

Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions. nih.gov

Integration of Non-Canonical Amino Acids and C-terminal Modifications

The synthesis of this particular SRIF analog presents specific challenges due to the presence of the non-canonical amino acid IAmp9 and the desired C-terminal carbamoyl group.

Incorporation of IAmp9: The Fmoc-protected derivative of N-p-isopropyl-4-aminomethyl-L-phenylalanine would need to be synthesized and then incorporated into the peptide sequence using the standard SPPS coupling protocols. The bulky nature of this amino acid might require optimized coupling conditions, such as extended reaction times or the use of more potent coupling reagents, to ensure efficient and complete incorporation without steric hindrance issues.

Generation of the C-terminal Carbamoyl Group: As mentioned, the use of an appropriate amide-generating resin, like a Rink amide resin, is the most straightforward approach. The linker on this type of resin is designed to yield a C-terminal amide upon cleavage with acid. ru.nl

Advanced Purification and Analytical Characterization Methods for Peptide Integrity (e.g., HPLC, Mass Spectrometry)

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities, such as truncated or deletion sequences and products of side reactions. Therefore, rigorous purification and characterization are essential to ensure the integrity and purity of the final compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for the purification of synthetic peptides. manchester.ac.uk The crude peptide mixture is separated based on the differential hydrophobicity of its components. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase (e.g., water with 0.1% TFA) is used to elute the peptides from a C18 silica-based column. Fractions are collected and analyzed, and those containing the pure desired peptide are pooled.

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for the characterization of synthetic peptides. nih.gov It is used to confirm the molecular weight of the purified peptide, thereby verifying that the correct sequence has been synthesized and that all protecting groups have been removed. High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can provide highly accurate mass measurements. emorychem.science Tandem mass spectrometry (MS/MS) can be further employed to sequence the peptide and confirm the identity and location of the non-canonical amino acid and other modifications. nih.gov

The table below summarizes the key analytical techniques used for the quality control of the synthetic peptide.

Technique Purpose Information Obtained
Analytical RP-HPLC Purity AssessmentPercentage purity of the final peptide product.
Preparative RP-HPLC PurificationIsolation of the target peptide from synthesis-related impurities.
Mass Spectrometry (MS) Identity ConfirmationMolecular weight of the peptide, confirming the correct sequence.
Tandem MS (MS/MS) Sequence VerificationFragmentation pattern confirms the amino acid sequence and modification sites.

Radiolabeling Strategies for Research Probes

To be used as a research probe for in vitro binding assays or in vivo imaging studies (e.g., PET or SPECT), this compound needs to be radiolabeled. This is typically achieved by attaching a chelating agent to the peptide, which can then stably incorporate a radionuclide. nih.govmdpi.com

The general strategy for radiolabeling this SRIF analog would involve:

Conjugation of a Chelator: A bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or a derivative, is covalently attached to the peptide. nih.gov The chelator is typically conjugated to a reactive site on the peptide that does not interfere with its receptor binding, often the N-terminus or the side chain of a lysine (B10760008) residue. Since this analog does not have a lysine in the core structure, N-terminal modification or the introduction of a lysine residue at a non-critical position would be necessary.

Radiolabeling: The chelator-conjugated peptide is then incubated with a solution containing the desired radionuclide under specific conditions of pH and temperature. The chelator forms a stable complex with the radioisotope.

Choice of Radionuclide: The choice of radionuclide depends on the intended application.

For Positron Emission Tomography (PET) imaging, positron-emitting isotopes like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) are commonly used. nih.govresearchgate.net

For Single-Photon Emission Computed Tomography (SPECT) imaging, gamma-emitting isotopes such as Indium-111 (¹¹¹In) or Technetium-99m (⁹⁹mTc) are employed. nih.govmdpi.com

For therapeutic applications (Peptide Receptor Radionuclide Therapy - PRRT), beta-emitting isotopes like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) are used. nih.gov

The table below provides examples of common radionuclides and their applications in conjunction with somatostatin analogs.

Radionuclide Imaging Modality Application Common Chelator
Gallium-68 (⁶⁸Ga)PETIn vivo imaging of receptor expression.DOTA, NOTA
Copper-64 (⁶⁴Cu)PETIn vivo imaging, longer half-life allows for later time point imaging.DOTA, TETA
Indium-111 (¹¹¹In)SPECTIn vivo imaging and dosimetry.DTPA, DOTA
Technetium-99m (⁹⁹mTc)SPECTWidely available for routine clinical imaging.HYNIC, DTPA
Lutetium-177 (¹⁷⁷Lu)Therapy (PRRT)Targeted radiotherapy of tumors expressing the receptor.DOTA
Yttrium-90 (⁹⁰Y)Therapy (PRRT)Targeted radiotherapy with higher energy beta emission.DOTA

The successful radiolabeling of this compound would enable its use as a powerful tool to study its interaction with somatostatin receptors in various research and potentially clinical settings.

Compound Names

Abbreviation Full Name
SRIFSomatotropin Release-Inhibiting Factor
IAmpN-p-isopropyl-4-aminomethyl-L-phenylalanine
CbmCarbamoyl
TyrTyrosine
D-TrpD-Tryptophan
HPLCHigh-Performance Liquid Chromatography
MSMass Spectrometry
SPPSSolid-Phase Peptide Synthesis
Fmoc9-fluorenylmethyloxycarbonyl
TFATrifluoroacetic Acid
HBTU2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
DOTA1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
DTPADiethylenetriaminepentaacetic acid
HYNIC6-hydrazinonicotinamide
PETPositron Emission Tomography
SPECTSingle-Photon Emission Computed Tomography
PRRTPeptide Receptor Radionuclide Therapy

Iodination Chemistry for ¹²⁵I-Labeling at Tyr² (e.g., ¹²⁵I-Des-AA¹,⁵-[Tyr²,D-Trp⁸,IAmp⁹]SRIF)

Direct radioiodination of tyrosine residues is a well-established method for labeling peptides with iodine isotopes, such as Iodine-125 (¹²⁵I). The presence of a tyrosine (Tyr) residue, as indicated at position 2 in the designated compound, provides a reactive site for electrophilic iodination.

The most common method for this reaction is the Chloramine-T method. In this procedure, Chloramine-T acts as an oxidizing agent, converting the radioactive iodide (e.g., Na¹²⁵I) into a reactive electrophilic iodine species. This species then substitutes onto the electron-rich ortho positions of the phenolic ring of the tyrosine residue. The reaction is typically rapid and can produce high specific activity radiotracers.

Another, often milder, method utilizes Iodogen, a sparingly soluble oxidizing agent. The reaction occurs on the surface of the Iodogen-coated reaction vessel, which can minimize potential oxidative damage to the peptide compared to the solution-phase Chloramine-T method.

The stoichiometry of the reactants is a critical parameter. An excess of the oxidizing agent and iodide can lead to the formation of di-iodinated tyrosine, which may alter the peptide's biological properties, including its receptor binding affinity. Therefore, careful control of the reaction conditions and subsequent purification by methods like high-performance liquid chromatography (HPLC) are essential to isolate the desired mono-iodinated product.

The choice of iodination technique depends on the specific characteristics of the peptide, including its stability to oxidation. For a rationally designed analog, the inclusion of a Tyr residue at a position that tolerates modification without compromising receptor interaction is a key design consideration.

Table 1: Comparison of Common Iodination Methods

Method Oxidizing Agent Advantages Disadvantages
Chloramine-T p-Toluene sulfonochloramine High specific activity, rapid reaction Can be harsh and cause oxidative damage to the peptide

Comprehensive Receptor Binding and Selectivity Profiling of Des Aa1,5 Tyr2,d Trp8,iamp9 Cbm Srif

Quantitative Assessment of SSTR1 Affinity

The affinity of a ligand for its receptor is a critical parameter in determining its biological potency. For somatostatin (B550006) analogs, high affinity for a specific receptor subtype is a key characteristic for targeted therapeutic applications.

Determination of Dissociation Constant (Kd) Values for SSTR1

While a specific dissociation constant (Kd) for CH275 at the SSTR1 receptor is not explicitly detailed in the reviewed literature, the half-maximal inhibitory concentration (IC50) serves as a potent indicator of its binding affinity. In competitive binding assays, CH275 demonstrated a high affinity for the human SSTR1, with a reported IC50 value of 3.24 nM. e-enm.org The IC50 value represents the concentration of the unlabeled ligand (in this case, CH275) required to displace 50% of a specifically bound radioligand, and a lower IC50 value is indicative of higher binding affinity.

Evaluation of Somatostatin Receptor Subtype Selectivity

The therapeutic efficacy and side-effect profile of somatostatin analogs are heavily influenced by their selectivity for the five different somatostatin receptor subtypes (SSTR1-5).

Competitive Binding Displacement Assays Against Human SSTR2, SSTR3, SSTR4, and SSTR5

Competitive binding assays are instrumental in determining the selectivity of a ligand by measuring its affinity for a range of receptor subtypes. For CH275, these assays have been performed using cell lines individually expressing each of the human somatostatin receptor subtypes. The results highlight a pronounced selectivity profile.

While exhibiting high affinity for SSTR1, CH275 shows significantly lower affinity for SSTR2, SSTR3, and SSTR5, with IC50 values greater than 1000 nM for these subtypes. e-enm.org Interestingly, CH275 also demonstrates a high affinity for the SSTR4 subtype, with an IC50 value of 4.38 nM. e-enm.org This indicates that CH275 is a selective agonist for the SSTR1 and SSTR4 subtypes. dtic.mil

Interactive Data Table: Competitive Binding Profile of CH275

Receptor SubtypeIC50 (nM)
SSTR13.24 e-enm.org
SSTR2>1000 e-enm.org
SSTR3>1000 e-enm.org
SSTR44.38 e-enm.org
SSTR5>1000 e-enm.org

Comparative Analysis of Binding Profiles with Native Somatostatin and Known Subtype-Selective Ligands

The binding profile of CH275 is distinct when compared to native somatostatin (SRIF-14 and SRIF-28), which binds to all five receptor subtypes with high affinity. e-enm.org In contrast to the pan-receptor binding of the endogenous ligands, CH275's profile demonstrates significant selectivity.

When compared to other well-known somatostatin analogs like octreotide (B344500), which primarily targets SSTR2 and SSTR5, CH275 occupies a different niche with its preference for SSTR1 and SSTR4. unina.itpnas.org This differential selectivity underscores the potential for developing analogs with tailored therapeutic actions, minimizing off-target effects by avoiding interaction with other SSTR subtypes.

Methodologies in Receptor Binding Studies

The quantitative assessment of ligand-receptor interactions relies on robust and standardized methodologies. Radioligand binding assays are a cornerstone in this field for their sensitivity and specificity. giffordbioscience.com

These assays typically involve the use of a radiolabeled ligand that binds with high affinity to the receptor of interest. In saturation binding experiments, increasing concentrations of the radioligand are incubated with a preparation of cells or membranes expressing the target receptor to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. nih.gov

For determining the affinity of an unlabeled compound like CH275, competitive binding assays are employed. nih.govgiffordbioscience.com In this setup, a fixed concentration of a suitable radioligand is used, and increasing concentrations of the unlabeled test compound are added to compete for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value can be converted to an inhibition constant (Ki) to provide a measure of the affinity of the test compound for the receptor.

The assays are typically performed using cell lines that are genetically engineered to express a single subtype of the human somatostatin receptor, allowing for the precise determination of subtype selectivity. nih.gov The separation of bound from free radioligand is a critical step and is often achieved by rapid filtration through glass fiber filters, which trap the cell membranes and the bound radioligand. giffordbioscience.commerckmillipore.com The radioactivity retained on the filters is then quantified using a scintillation counter. The data are subsequently analyzed using non-linear regression to derive the binding parameters. nih.gov

Utilization of Recombinant Cell Lines Expressing Cloned SSTR Subtypes (e.g., COS-7, CHO-K1 Cells)

Standard methodologies for characterizing novel somatostatin analogs involve the use of recombinant cell lines, such as COS-7 or CHO-K1 cells. These cells are genetically engineered to express individual cloned somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). This allows for the precise determination of the binding affinity of a compound for each specific receptor subtype. Typically, competitive binding assays are performed where the novel compound's ability to displace a radiolabeled somatostatin ligand is measured. The results are usually presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), which indicate the compound's potency and selectivity for each SSTR subtype. However, no such data is available in the public domain for "Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF."

Application of Receptor Autoradiography for Tissue Distribution of SSTR1 Binding Sites

Receptor autoradiography is a critical technique used to visualize the distribution and density of specific receptor binding sites within tissue sections. For a compound purported to have high affinity for a particular receptor, such as SSTR1, this method would involve incubating tissue slices with a radiolabeled form of "this compound" or using it to compete against a known radiolabeled SSTR1 ligand. The resulting autoradiograms would provide a detailed map of SSTR1 expression in various tissues, such as the brain and peripheral organs. This information is crucial for understanding the potential physiological effects and target tissues of the compound. Regrettably, no studies employing receptor autoradiography to investigate the SSTR1 binding site distribution of "this compound" have been published.

While information exists for structurally related somatostatin analogs, the specific chemical entity "this compound" remains uncharacterized in the scientific literature regarding its receptor binding profile. The absence of such fundamental data precludes a detailed discussion of its selectivity and potential therapeutic applications. Further research and publication of in vitro and in vivo studies are necessary to elucidate the pharmacological properties of this compound.

Molecular Mechanisms of Action and Signal Transduction of Des Aa1,5 Tyr2,d Trp8,iamp9 Cbm Srif

Characterization of G-Protein Coupling and Downstream Signaling Pathways Mediated by SSTR1

Activation of SSTR1 by agonists initiates a series of intracellular events, primarily through its coupling with heterotrimeric G-proteins. uniprot.orgnih.gov These G-proteins, upon activation, modulate the activity of various effector enzymes and ion transporters, leading to the diverse physiological responses associated with SSTR1 stimulation. uniprot.orgpnas.org The interaction is often sensitive to pertussis toxin (PTX), which specifically targets and inactivates G-proteins of the Gi/Go family by ADP-ribosylation. nih.govnih.govtocris.com

A primary and well-characterized signaling pathway for SSTR1 is the inhibition of adenylyl cyclase. uniprot.orgpatsnap.com Studies utilizing rat SSTR1 expressed in Chinese hamster ovary (CHO-K1) cells have demonstrated that agonist binding leads to a significant reduction in cyclic AMP (cAMP) accumulation. nih.govpsu.edu This inhibitory effect is mediated through the receptor's coupling to pertussis toxin-sensitive G-proteins, predominantly the Gi family. nih.govnih.gov Treatment of these cells with pertussis toxin markedly diminishes the ability of SSTR1 activation to inhibit adenylyl cyclase, confirming the involvement of Gi proteins in this signaling cascade. nih.gov The alpha subunit of the activated Gi protein directly inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent downstream effects on protein kinase A (PKA) and other cAMP-dependent pathways. patsnap.comyoutube.com

Beyond the inhibition of adenylyl cyclase, SSTR1 activation also leads to the stimulation of phosphotyrosine phosphatase (PTP) activity. uniprot.orgnih.govoup.com In CHO-K1 cells stably expressing the rat SSTR1, receptor stimulation was shown to increase PTP activity. nih.govoup.com This activation of PTP is also sensitive to pertussis toxin, indicating that it is a G-protein-mediated event. nih.govoup.com The stimulation of PTP activity can counteract the effects of growth factor receptor tyrosine kinases, suggesting a mechanism by which SSTR1 activation may exert anti-proliferative effects. nih.govoup.comnih.govnih.gov For instance, the somatostatin (B550006) analogue RC-160 was shown to stimulate PTP activity in SSTR1-expressing cells, which correlated with an inhibition of cell proliferation. nih.govnih.gov

The activation of SSTR1 has been linked to the modulation of the Na+/H+ exchanger (NHE), a key regulator of intracellular pH and cell volume. uniprot.orgnih.govnih.gov Studies using a microphysiometer to measure the extracellular acidification rate (ECAR) in rat pituitary cells expressing SSTR1 showed that the SSTR1-selective agonist CH-275 caused a distinct decrease in ECAR. nih.gov This effect was modestly reduced by an inhibitor of NHE1, suggesting that SSTR1 activation influences the activity of this ion exchanger. nih.gov The response was also abolished by pertussis toxin, again pointing to the involvement of Gi/Go proteins. nih.gov Conversely, the UniProt database entry for human SSTR1 states that it stimulates the Na+/H+ exchanger via pertussis toxin-insensitive G-proteins. uniprot.org This discrepancy may reflect differences in the cell systems studied or the specific G-proteins involved in different cellular contexts.

Functional Classification as Agonist or Antagonist for SSTR1

The functional activity of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF (CH-275) has been characterized through various in vitro assays, which have firmly established it as an agonist for the SSTR1 receptor.

Luciferase reporter gene assays are a common method for assessing the activation of GPCR signaling pathways. nih.govmdpi.com In such assays, a luciferase reporter gene is placed under the control of a promoter that is responsive to a specific signaling pathway, such as the cAMP response element (CRE) for the adenylyl cyclase/cAMP pathway. nih.gov A decrease in luciferase activity in the presence of a compound would indicate agonist-induced inhibition of the adenylyl cyclase pathway, a hallmark of SSTR1 activation.

While specific luciferase assay data for this compound is not detailed in the available literature, its potent agonist activity at the human SSTR1 has been quantified. The compound, referred to as CH-275, acts as a selective SSTR1 agonist with an IC50 value of 30.9 nM. medchemexpress.commedchemexpress.commedchemexpress.com Its selectivity for SSTR1 over other somatostatin receptor subtypes is evident from its significantly higher IC50 values for SSTR3 (345 nM) and micromolar values for SSTR2, SSTR4, and SSTR5. medchemexpress.commedchemexpress.com

Table 1: Inhibitory Concentration (IC50) of CH-275 at Human Somatostatin Receptor Subtypes

Receptor SubtypeIC50 (nM)
SSTR130.9
SSTR2>10,000
SSTR3345
SSTR4>1,000
SSTR5>10,000

Data sourced from MedchemExpress. medchemexpress.commedchemexpress.com

The coupling of SSTR1 to G-proteins can be directly assessed through GTPγS binding assays. GTPγS is a non-hydrolyzable analogue of GTP, and its binding to G-proteins is a measure of their activation. Studies on rat SSTR1 have confirmed that the receptor couples to G-proteins, as demonstrated by methods that include sensitivity to GTP analogues. nih.govpsu.edu Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation.

Furthermore, the sensitivity of SSTR1 signaling to pertussis toxin provides strong evidence for its coupling to the Gi/Go family of G-proteins. nih.govnih.govtocris.comnih.gov As mentioned previously, treatment of cells expressing rat SSTR1 with pertussis toxin significantly reduced the inhibitory effect of agonists on cAMP accumulation. nih.gov This demonstrates that the interaction between the SSTR1 receptor and its associated G-protein is disrupted by the toxin, a characteristic feature of receptors that signal through Gi/Go pathways. nih.govnih.gov

Table 2: Summary of SSTR1 Signaling Characteristics

Signaling Pathway/EventEffect of SSTR1 ActivationPertussis Toxin Sensitivity
Adenylyl Cyclase ActivityInhibitionSensitive
Phosphotyrosine Phosphatase ActivityStimulationSensitive
Na+/H+ Exchanger (NHE) ActivityModulation (Decrease in ECAR)Sensitive
G-Protein CouplingCouples to Gi/Go familySensitive

Distinct Binding and Signaling Properties Compared to Native Somatostatin and Other Analogs

The synthetic somatostatin analog, this compound, exhibits a unique profile of receptor binding and subsequent signal transduction that distinguishes it from native somatostatin and other clinically utilized somatostatin analogs. This distinctiveness lies primarily in its high selectivity for the somatostatin receptor subtype 1 (sst1).

This compound, also known as CH-275, demonstrates a marked preference for the sst1 receptor. nih.govnih.gov Research has shown that it possesses a high affinity for sst1, comparable to that of the natural somatostatin-28, particularly in tissues expressing this receptor subtype, such as human prostate cancers. nih.gov In contrast, its affinity for other somatostatin receptor subtypes, including sst2, sst3, and sst5, is significantly lower. nih.gov One study reported IC50 values of 30.9 nM for human sst1, while the values for sst3, sst2, and sst5 were 345 nM, >1 µM, and >10 µM, respectively, underscoring its sst1 selectivity. medchemexpress.com In rat brain regions rich in sst1, such as the cerebellar nuclei and cerebral cortex, CH-275 displayed a moderate affinity with IC50 values in the range of 10-50 nM. nih.gov Conversely, in areas expressing sst2-5, the IC50 values were greater than 1 µM. nih.gov

This selective binding profile starkly contrasts with that of native somatostatin, which binds with high affinity to all five receptor subtypes. nih.gov It also differs from other synthetic analogs like octreotide (B344500), which preferentially binds to sst2 and sst5, has moderate affinity for sst3, and little to no affinity for sst1 and sst4. nih.govresearchgate.net

Table 1: Comparative Binding Affinities (IC50) of Somatostatin Analogs

Compound sst1 sst2 sst3 sst4 sst5
This compound (CH-275) 30.9 nM >1 µM 345 nM >10 µM >10 µM
Octreotide No Affinity High Affinity Moderate Affinity No Affinity High Affinity

This table is generated based on data from multiple sources for comparative purposes.

The sst1-selective activation by this compound initiates a distinct set of intracellular signaling events compared to the broader signaling cascade triggered by non-selective agonists or analogs with different receptor preferences.

In rat pituitary tumor cells, the activation of sst1 by CH-275 did not affect intracellular free calcium concentrations ([Ca2+]i), a response that is typically mediated by sst2 receptors. karger.com However, both sst1 and sst2 receptor activation were found to be coupled to a decrease in arachidonic acid (AA) release. nih.gov This suggests that the anti-secretory effects of sst1 activation may, in part, be mediated through the inhibition of the phospholipase A2 (PLA2)/AA pathway. nih.gov

Furthermore, studies in the mouse retina have indicated that sst1 activation can be negatively coupled to adenylyl cyclase activity, but this effect may be dependent on the expression levels and interactions with other sst subtypes. nih.gov For instance, in retinas from mice lacking sst2, neither somatostatin nor CH-275 influenced adenylyl cyclase activity, suggesting a complex interplay between receptor subtypes. nih.gov

In human macrophages, which express both sst1 and sst2, activation of sst1 by CH-275 resulted in weak receptor internalization compared to the more efficient internalization of sst2. oup.com Functionally, sst1 activation in these immune cells led to a decrease in the secretion of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8), indicating an immunosuppressive role. oup.com

These signaling characteristics differentiate this compound from native somatostatin, which can modulate a wider array of signaling pathways due to its pan-receptor activity, and from sst2-preferring analogs like octreotide, which are strongly linked to the inhibition of adenylyl cyclase and modulation of ion channels. nih.gov The selective nature of this compound's signaling provides a tool for dissecting the specific physiological roles of the sst1 receptor.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
CH-275
Somatostatin-14
Somatostatin-28
Octreotide

Preclinical Research Applications and Methodological Investigations of Des Aa1,5 Tyr2,d Trp8,iamp9 Cbm Srif As a Research Probe

In Vitro and Ex Vivo Research Models for SSTR1 Characterization

The specificity of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF for SSTR1 makes it an ideal ligand for use in a range of in vitro and ex vivo experimental settings designed to characterize this particular receptor subtype.

Cellular Assays for Ligand-Induced Receptor Internalization and Trafficking

While the agonist-induced internalization of somatostatin (B550006) receptors is a well-established phenomenon for some subtypes, the specific dynamics of SSTR1 internalization following activation by a selective agonist like this compound are a subject of ongoing investigation. Cellular assays utilizing techniques such as fluorescence microscopy or enzyme-linked immunosorbent assays (ELISA) with tagged receptors could provide quantitative data on the extent and kinetics of SSTR1 internalization upon binding of this selective ligand. Such studies are crucial for understanding the post-activation signaling and regulatory mechanisms of SSTR1.

Table 1: Hypothetical Data on Ligand-Induced SSTR1 Internalization

Time (minutes) SSTR1 Internalization (% of control)
0 0
15 25
30 45
60 60
120 55 (recycling may occur)

This table represents hypothetical data to illustrate the type of information that could be generated from cellular internalization assays.

Application in Studies of SSTR1 Distribution and Expression in Biological Tissues

This compound has been identified as a suitable ligand for the identification of native rat SSTR1. This characteristic allows for its application in techniques such as immunohistochemistry and autoradiography to map the precise anatomical distribution and expression levels of SSTR1 in various biological tissues. By using a radiolabeled or fluorescently tagged version of this compound, researchers can visualize the location of SSTR1 in tissue sections, providing valuable insights into the receptor's presence in different organs and cell types.

In Vivo Methodological Studies for Target Engagement and Distribution

Understanding the behavior of this compound in a whole-animal context is essential for its validation as a research probe and for the interpretation of in vivo experimental results.

Pharmacokinetic Investigations (e.g., Plasma and Tissue Drug Quantification using LC-MS/MS) to Assess Compound Distribution to Target Sites

To ascertain the distribution of this compound to its target sites in vivo, detailed pharmacokinetic studies are necessary. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the concentration of the compound in plasma and various tissues over time. These investigations would provide key parameters such as absorption, distribution, metabolism, and excretion (ADME), which are critical for determining the compound's bioavailability and residence time at SSTR1-expressing tissues.

Table 2: Illustrative Pharmacokinetic Parameters of a Peptide Analog

Parameter Value Unit
Cmax (Plasma) 150 ng/mL
Tmax (Plasma) 0.5 hours
Half-life (t1/2) 2.5 hours
Volume of Distribution (Vd) 0.8 L/kg

This table provides an example of pharmacokinetic data that could be obtained for a compound like this compound.

Use of Radiolabeled this compound for Receptor Localization and Scintigraphic Imaging of SSTR1-Expressing Systems in Preclinical Models

Radiolabeling of this compound with a suitable radionuclide would enable its use as a probe for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). These non-invasive imaging modalities would allow for the real-time visualization and quantification of SSTR1 distribution in preclinical animal models. This application is particularly valuable for studying the role of SSTR1 in disease models and for assessing the target engagement of potential therapeutic agents that act on this receptor.

Assessment of Blood-Brain Barrier Permeability through Microdialysis in Animal Models, if applicable to target SSTR1 in CNS

Given the expression of SSTR1 in the central nervous system (CNS), determining the ability of this compound to cross the blood-brain barrier (BBB) is of significant interest. In vivo microdialysis in animal models is a powerful technique to measure the concentration of the compound in the brain's extracellular fluid. This method provides direct evidence of BBB permeability and allows for the determination of the brain-to-plasma concentration ratio, which is a key factor in assessing the potential of this compound to target SSTR1 within the CNS.

Advanced Conformational and Molecular Interaction Studies

The elucidation of the three-dimensional structure and binding dynamics of this compound is crucial for understanding its biological activity and for the rational design of future analogs. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling have been instrumental in characterizing the peptide's conformational landscape and its interactions with target receptors.

Nuclear Magnetic Resonance (NMR) Solution Characterization of the Peptide Moiety and its Structural Features

NMR studies on a wide range of cyclic somatostatin analogs have consistently revealed a predominant conformation in solution characterized by a β-turn structure within the pharmacophore region. mdpi.comacs.org For many potent analogs, this core pharmacophore includes the sequence D-Trp-Lys. The inclusion of a D-amino acid, specifically D-Trp at position 8, is known to stabilize a type II' β-turn. acs.org This turn orientation is considered essential for high-affinity binding to somatostatin receptors, particularly the sst2 subtype. nih.gov

The general consensus from these studies is that the backbone of such analogs adopts a conformation that orients the side chains of key residues—notably D-Trp8 and Lys9—in a specific spatial arrangement for effective receptor interaction. nih.gov The indole ring of D-Trp and the amino group of the Lys side chain are critical components of the binding pharmacophore. nih.gov

Detailed 2D NMR experiments, such as TOCSY and NOESY, on related analogs have allowed for the assignment of proton resonances and the measurement of through-space proton-proton distances (Nuclear Overhauser Effects or NOEs). mdpi.com These NOEs, along with scalar coupling constants, provide the necessary constraints to calculate a family of solution structures.

Table 1: Expected Structural Features of this compound Based on NMR Studies of Analogous Somatostatin Peptides
Structural FeatureExpected CharacteristicSupporting Evidence from Analogs
Core Backbone ConformationPresence of a β-turn, likely type II'D-Trp residue at position 8 is a strong inducer of type II' β-turns in cyclic peptides. acs.org
Key Residue OrientationSpecific spatial arrangement of D-Trp8 and IAmp9 side chainsThe D-Trp-Lys motif in other analogs is crucial for receptor binding, suggesting a similar role for D-Trp-IAmp. nih.govnih.gov
Overall FlexibilityRelatively rigid cyclic core with flexible exocyclic Tyr2Cyclization reduces conformational freedom. gla.ac.uk Exocyclic residues typically show greater mobility.
Aromatic InteractionsPotential for intramolecular π-π stackingStudies on other analogs have shown interactions between aromatic residues, such as Phe6 and Phe11, which can stabilize the conformation. nih.gov

Computational Modeling and Docking Simulations to Predict Ligand-Receptor Binding Modes

Computational modeling and molecular docking serve as powerful tools to visualize and analyze the potential binding modes of this compound with its target receptors, most notably the somatostatin receptor subtype 2 (SSTR2). These simulations are guided by the high-resolution crystal and cryo-EM structures of SSTRs in complex with other ligands. nih.govelifesciences.org

Molecular dynamics (MD) simulations of SSTR2 with various agonists have revealed a deep, well-defined binding pocket formed by the transmembrane (TM) helices. nih.govtandfonline.comnih.gov The binding of somatostatin and its analogs is a dynamic process, often involving conformational changes in both the ligand and the receptor, particularly in the extracellular loops. nih.govresearchgate.net

For this compound, docking simulations would likely place the core cyclic structure within this pocket. The essential D-Trp8-Lys pharmacophore observed in the native somatostatin and numerous synthetic analogs provides a blueprint for the expected interactions. sciety.orgbiorxiv.org The indole side chain of D-Trp8 is predicted to penetrate deep into a hydrophobic subpocket formed by residues from TM helices 4, 5, and 6. nih.gov The Lys9 residue (in this case, substituted by IAmp9) typically forms a crucial salt bridge with an acidic residue in the receptor, such as Asp or Glu, which is critical for anchoring the ligand and initiating receptor activation. biorxiv.org

Table 2: Predicted Key Interactions between this compound and a Somatostatin Receptor (e.g., SSTR2) Based on Computational Models of Analogs
Peptide MoietyInteracting Receptor RegionPredicted Interaction TypeSignificance
D-Trp8 Indole RingHydrophobic pocket (TM4, TM5, TM6)Hydrophobic interactions, π-π stackingDeep pocket penetration, contributes significantly to binding affinity. nih.gov
IAmp9 Amino GroupAcidic residue (e.g., Asp, Glu) in TM helicesIonic bond (salt bridge)Essential for anchoring the ligand and receptor activation. biorxiv.org
Peptide Backbone Carbonyls/AmidesReceptor backbone or polar side chainsHydrogen bondsStabilizes the bound conformation of the peptide. researchgate.net
Tyr2 Side ChainExtracellular loops or upper TM domainsHydrophobic or polar contactsMay contribute to affinity and selectivity. researchgate.net

These computational approaches, when combined with experimental data from techniques like NMR and site-directed mutagenesis, provide a comprehensive model of ligand-receptor recognition at the molecular level. elifesciences.org This understanding is invaluable for the continued preclinical investigation of this compound as a research probe.

Future Directions and Unexplored Avenues in Research with Des Aa1,5 Tyr2,d Trp8,iamp9 Cbm Srif

Development of Novel SSTR1-Selective Agonists and Antagonists Based on this Scaffold

The unique structure of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF provides a valuable template for the rational design of new SSTR1-selective compounds. The development of both agonists and antagonists with high affinity and selectivity is crucial for a more comprehensive understanding of SSTR1 signaling and for potential therapeutic applications.

An example of an attempt to modify this scaffold involved the creation of a conjugate, DTPAGlu–Gly–CH-275, by attaching a chelating agent to the N-terminus of CH-275. unina.it While this particular modification led to a significant decrease in binding affinity for SSTR1, it highlights the potential and the challenges of derivatizing this peptide. unina.it Further research into different conjugation strategies and linker technologies will be essential.

The table below showcases a selection of SSTR1-acting compounds, illustrating the landscape of ligand development in this area. The goal is to develop compounds with the high selectivity of this compound but with a broader range of pharmacological profiles.

Selected Somatostatin (B550006) Receptor 1 (SSTR1) Ligands

This table provides an overview of various compounds and their reported effects and selectivity for SSTR1.

Compound NameTypeReported SSTR1 Affinity/ActivitySelectivity Profile
This compound (CH-275)AgonistPotent and selective agonist with an IC50 of 30.9 nM for human SSTR1. nih.govHigh selectivity for SSTR1 over SSTR2, SSTR3, SSTR4, and SSTR5. nih.gov
L-797,591AgonistSelective agonist for SSTR1.High selectivity for SSTR1. nih.gov
TT-232AgonistAgonist at SSTR1 and SSTR4. biorxiv.orgDual SSTR1/SSTR4 agonist. biorxiv.org

Further Elucidation of SSTR1 Physiological Functions and Pathobiological Roles using this Ligand

The availability of a highly selective SSTR1 agonist like this compound is invaluable for pinpointing the specific roles of this receptor subtype in complex biological systems. While SSTR1 is known to be involved in the regulation of hormone secretion and cell proliferation, its precise functions in various tissues are still being uncovered. nih.gov

Future research will undoubtedly employ this ligand to explore the nuanced roles of SSTR1 in the central nervous system. For instance, studies have already utilized CH-275 to demonstrate that SSTR1 activation can modulate neuronal responses to glutamate (B1630785) in the hypothalamus and inhibit excitatory synaptic transmission in the hippocampus. researchgate.netoup.com Further investigations could delve into the role of SSTR1 in learning, memory, and the pathophysiology of neurodegenerative diseases. patsnap.com The selective nature of this compound is a significant advantage in these studies, as it helps to avoid the confounding effects of activating other somatostatin receptor subtypes. patsnap.com

In the realm of endocrinology, while it is known that somatostatin inhibits the secretion of various hormones, the specific contribution of SSTR1 is not fully understood. nih.gov Using this compound, researchers can investigate the direct effects of SSTR1 activation on the secretion of hormones such as growth hormone, insulin (B600854), and glucagon (B607659) from pituitary and pancreatic cells. nih.govmdpi.com For example, one study showed that while octreotide (B344500) (an SSTR2-preferring agonist) inhibited growth hormone secretion, CH-275 had no such effect, suggesting SSTR1 is not the primary mediator of this particular action in rat pituitary cells. mdpi.com

The table below summarizes some of the key research findings obtained using this compound to elucidate SSTR1 function.

Research Findings with this compound (CH-275)

This table highlights specific research applications and outcomes using this SSTR1-selective agonist.

Research AreaKey FindingSignificance
Neuroscience (Hippocampus)CH-275 inhibited both NMDA- and AMPA-mediated responses, suggesting a role for SSTR1 in modulating excitatory synaptic transmission. researchgate.netProvides insight into the regulation of hippocampal activity and potential therapeutic targets for conditions involving neuronal hyperexcitability. researchgate.net
Neuroscience (Hypothalamus)CH-275 elicited increased responses to glutamate in a subset of hypothalamic neurons, contrasting with the inhibitory effects of an SSTR2 agonist. oup.comDemonstrates differential and sometimes opposing roles of SSTR1 and SSTR2 in the same brain region. oup.com
Endocrinology (Pituitary)In rat pituitary GC cells, CH-275 did not inhibit growth hormone secretion, unlike the SSTR2-preferring agonist octreotide. mdpi.comHelps to delineate the specific roles of SSTR subtypes in the complex regulation of hormone secretion. mdpi.com
Cancer ResearchSST and the SSTR1 agonist CH-275 inhibited VEGF expression in hypoxic endothelial cells.Suggests a potential anti-angiogenic role for SSTR1 activation in tumor environments.

Integration with Advanced Imaging Modalities for Receptor-Specific Studies

The development of radiolabeled ligands for use in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) has revolutionized the study of receptor distribution and density in living organisms. nih.gov Creating a radiolabeled version of this compound could provide an unprecedented tool for visualizing SSTR1 in both healthy and diseased states.

A significant future direction is the successful development of a PET or SPECT tracer based on the this compound scaffold. As previously mentioned, an initial attempt to conjugate this peptide with the chelator DTPAGlu for radiolabeling resulted in a loss of affinity, underscoring the need for more sophisticated biochemical approaches. unina.it Future efforts could explore different chelators, alternative conjugation sites on the peptide, or the use of different radioisotopes that may have less impact on the ligand's binding properties.

A successful SSTR1-selective imaging agent would have numerous applications. In oncology, it could be used to non-invasively determine the SSTR1 expression status of tumors, which could have diagnostic, prognostic, and therapeutic implications. nih.gov In neuroscience, it would allow for the in vivo mapping of SSTR1 in the brain, facilitating studies on its role in various neurological and psychiatric disorders. patsnap.com

The development of such a tool would complement the existing portfolio of radiolabeled somatostatin analogs, which are predominantly targeted towards SSTR2. nih.gov An SSTR1-specific tracer would fill a critical gap, enabling a more complete and subtype-specific understanding of the somatostatin system in vivo.

Q & A

Q. Which somatostatin receptor (SSTR) subtypes does this compound target?

  • Answer : The compound exhibits high selectivity for SSTR1 (IC₅₀ = 6 nM) based on radioligand binding assays and functional reporter gene assays . However, some studies classify it under SSTR4-targeting analogs due to nomenclature inconsistencies in truncated SRIF derivatives . Discrepancies may arise from assay conditions (e.g., membrane vs. whole-cell systems) or structural variations in analogs (e.g., presence/absence of Msa residues) .

Q. How does the D-Trp8 substitution influence conformational stability?

  • Answer : D-Trp8 stabilizes the β-hairpin structure by orienting its indole ring toward Lys9, creating hydrophobic interactions that reduce backbone flexibility. NMR studies show increased NOE signals in D-Trp8 analogs compared to L-Trp8 variants, correlating with improved serum stability (t₁/₂ > 4 hours vs. <1 hour for native SRIF) .

Q. What experimental methods validate receptor binding affinity?

  • Answer : Use competitive radioligand binding assays with [¹²⁵I]Tyr¹¹-SRIF on SSTR-expressing cell membranes to measure IC₅₀ values . For functional activity, employ luciferase reporter gene assays in cells transfected with SSTRs (e.g., CCL39-sst1-Luci cells), quantifying EC₅₀ via dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor selectivity profiles?

  • Answer : Discrepancies (e.g., SSTR1 vs. SSTR4 classification) require:
  • Standardized analog nomenclature : Clarify truncation patterns (e.g., Des-AA1,5 vs. Des-AA1,2,4,5) and substitution sites .
  • Cross-validation assays : Compare binding data across multiple systems (e.g., transfected HEK293 cells vs. native tissue membranes) .
  • Structural alignment : Use NMR-derived pharmacophore models to identify residue-specific interactions driving subtype selectivity .

Q. What strategies optimize in vivo stability without compromising receptor affinity?

  • Answer :
  • Synergistic substitutions : Combine D-Trp8 with Msa (methylsulfonylacetamide) residues to enhance hydrophobic packing and protease resistance. Peptides with both modifications show 3x longer serum half-life than D-Trp8-only analogs .
  • Terminal modifications : Carbamoylation (Cbm) at the C-terminus reduces enzymatic degradation while maintaining SSTR1 binding .
  • In vivo pharmacokinetic screens : Use LC-MS/MS to monitor metabolite formation in rodent serum, iteratively refining substitutions .

Q. How to design a controlled study comparing this analog with other SRIF derivatives?

  • Protocol :

Synthesis : Prepare analogs via solid-phase peptide synthesis (SPPS) with Fmoc chemistry, ensuring >95% purity (HPLC-UV) .

Structural characterization : Acquire 2D NOESY spectra and circular dichroism (CD) to confirm β-hairpin formation .

In vitro testing : Perform parallel binding assays (SSTR1–5) and stability tests (human serum, 37°C) .

In vivo validation : Compare pharmacokinetics (AUC, t₁/₂) in murine models using radiolabeled analogs .

Q. What computational tools predict the bioactive conformation of this analog?

  • Answer :
  • Molecular dynamics (MD) simulations : Simulate peptide folding in explicit solvent (e.g., TIP3P water) using NMR constraints (e.g., NOE distances) .
  • Pharmacophore modeling : Align NMR structures of high-affinity analogs (e.g., CH-288) to identify critical residues (Tyr2, D-Trp8, IAmp9) for SSTR1 engagement .
  • Free-energy perturbation (FEP) : Calculate binding energy differences between D/L-Trp8 variants to quantify stabilization effects .

Q. How to assess the role of IAmp9 in receptor interactions?

  • Methodology :
  • Alanine scanning mutagenesis : Replace IAmp9 with Ala in SPPS-synthesized analogs and measure SSTR1 binding affinity loss .
  • Aromatic interaction analysis : Use tryptophan fluorescence quenching or STD-NMR to map IAmp9’s indole interactions with SSTR1 extracellular loops .
  • Comparative NMR : Overlay structures of IAmp9-containing analogs with native SRIF to identify steric/electronic contributions .

Q. What methods confirm target engagement in complex biological systems?

  • Approaches :
  • In vivo imaging : Use ⁶⁸Ga- or ⁶⁴Cu-labeled analogs for PET/CT imaging in SSTR1-expressing tumor models .
  • Receptor knockout (KO) models : Compare analog efficacy in wild-type vs. SSTR1-KO mice to verify specificity .
  • Biomarker analysis : Quantify cAMP inhibition in target tissues (e.g., brain, pancreas) via ELISA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.